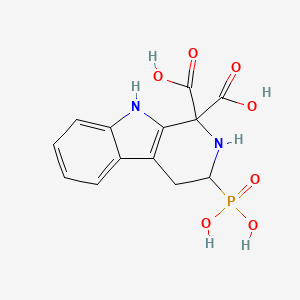

1H-Pyrido(3,4-b)indole-1,1-dicarboxylic acid, 2,3,4,9-tetrahydro-3-phosphono-

Description

The compound 1H-Pyrido(3,4-b)indole-1,1-dicarboxylic acid, 2,3,4,9-tetrahydro-3-phosphono- (hereafter referred to as 3-phosphono-THI) is a tetrahydro-β-carboline derivative featuring a phosphono (-PO(OH)₂) group at position 3 and two carboxylic acid (-COOH) groups at positions 1 and 1'. It is synthesized via a Pictet–Spengler reaction using L-tryptophan and phosphorous acid under microwave irradiation, achieving a 92% yield . This method outperforms earlier approaches using sulfuric acid, which had lower efficiency . The compound’s high water solubility complicates crystallization, limiting isolated yields despite high reaction efficiency .

Properties

CAS No. |

109345-54-2 |

|---|---|

Molecular Formula |

C13H13N2O7P |

Molecular Weight |

340.22 g/mol |

IUPAC Name |

3-phosphono-2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1-dicarboxylic acid |

InChI |

InChI=1S/C13H13N2O7P/c16-11(17)13(12(18)19)10-7(5-9(15-13)23(20,21)22)6-3-1-2-4-8(6)14-10/h1-4,9,14-15H,5H2,(H,16,17)(H,18,19)(H2,20,21,22) |

InChI Key |

HPCNRZRKFWZMPA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(C2=C1C3=CC=CC=C3N2)(C(=O)O)C(=O)O)P(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Construction of the Tetrahydro-pyridoindole Core

A common approach to synthesize the tetrahydro-pyridoindole framework involves the cyclization of appropriate amino acid derivatives or substituted tryptophan analogs under acidic conditions. For example, related tetrahydro-pyridoindole derivatives have been synthesized by reacting L-tryptophan with aldehydes in the presence of sulfuric acid in aqueous media, yielding high purity products with yields around 90%.

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | L-tryptophan + acetaldehyde, H2SO4, water, room temp overnight | Cyclization to form tetrahydro-pyridoindole carboxylic acid | 91 |

This step forms the core structure onto which further functional groups can be appended.

Introduction of Dicarboxylic Acid Groups

The dicarboxylic acid moiety at the 1,1-positions is typically introduced via oxidation or carboxylation reactions. Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed to oxidize methyl or methylene groups adjacent to the nitrogen atoms to carboxylic acids.

Phosphonation at the 3-Position

The phosphono group is introduced through phosphorylation reactions, often involving phosphorous acid derivatives or phosphonates under controlled conditions. The reaction may require catalysts or acidic media to facilitate the substitution at the 3-position of the tetrahydro ring.

Use of Advanced Reactor Systems

Recent advances include the use of Q-tube reactors for high-pressure, high-temperature reactions that improve yields and reduce reaction times. For example, acid-catalyzed cyclizations and functional group transformations have been successfully conducted in Q-tube reactors at elevated temperatures (~130 °C) with trifluoroacetic acid (TFA) as a catalyst, enhancing reaction efficiency and safety.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | L-tryptophan + aldehyde, H2SO4, aqueous, RT overnight | Tetrahydro-pyridoindole core formation |

| 2 | Oxidation | Potassium permanganate or H2O2, controlled pH | Introduction of dicarboxylic acid groups |

| 3 | Phosphonation | Phosphorous acid derivatives, acidic catalyst | Attachment of phosphono group at 3-position |

| 4 | Purification | Crystallization, filtration, washing | Pure 1H-Pyrido(3,4-b)indole-1,1-dicarboxylic acid, 2,3,4,9-tetrahydro-3-phosphono- |

Reaction Conditions and Optimization

- Solvent Effects: Solvents such as ethanol, acetonitrile, dioxane, and DMSO have been tested for related pyridoindole syntheses, but acidic solvents like acetic acid or dimethylformamide (DMF) often yield better product formation.

- Catalysts: Acid catalysts like sulfuric acid or trifluoroacetic acid (TFA) are commonly used to promote cyclization and phosphorylation steps.

- Temperature: Elevated temperatures (100–130 °C) under pressure (Q-tube reactor) improve reaction rates and yields.

- Reaction Time: Typically ranges from several hours to overnight depending on the step.

Analytical Data Supporting Preparation

Bond lengths and angles from crystallographic studies of related pyridoindole derivatives confirm the structural integrity of the synthesized compounds, supporting the successful formation of the target molecule.

| Bond | Length (Å) | Bond | Angle (°) |

|---|---|---|---|

| C3–C15 | 1.415(6) | C1–C2–C3 | 118.3(5) |

| N1–C4 | 1.303(6) | C4–N1–N2 | 114.0(4) |

| O1–C11 | 1.372(6) | C11–O1–C12 | 117.6(5) |

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid and other strong acids or bases . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of pyridoindole compounds exhibit significant antitumor properties. For instance, the synthesis of 1-(phenyl)-2,3,4,9-tetrahydrochysene-1H-pyrido[3,4-b]indole derivatives has shown efficacy in inhibiting tumor growth. These compounds target specific receptors involved in cancer cell proliferation and survival pathways. The modification of the core structure enhances their solubility and bioavailability, making them promising candidates for cancer therapy .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Studies have demonstrated that certain pyridoindole derivatives can modulate neurotransmitter release and exhibit protective effects against neuronal damage caused by oxidative stress . This property is crucial for developing treatments for conditions such as Alzheimer's and Parkinson's diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 1H-Pyrido(3,4-b)indole derivatives is essential for optimizing their pharmacological profiles. Researchers have explored various substituents on the indole ring to enhance potency and selectivity for biological targets. For example, modifications at the 1 and 8 positions have been shown to significantly impact the compound's activity against specific receptors linked to pain and inflammation .

Synthesis Techniques

Innovative synthetic methods are being developed to produce these compounds more efficiently. Microwave-assisted synthesis has emerged as a promising technique that reduces reaction times and improves yields. This method allows for the rapid generation of diverse libraries of pyridoindole derivatives for screening against various biological targets .

Case Study 1: Antitumor Efficacy

In a recent study involving a series of pyridoindole derivatives, one compound demonstrated a remarkable ability to induce apoptosis in breast cancer cells while exhibiting minimal cytotoxicity towards normal cells. The mechanism was linked to the activation of caspase pathways and inhibition of cell cycle progression .

| Compound | IC50 (µM) | Cancer Type | Mechanism |

|---|---|---|---|

| Compound A | 5.0 | Breast | Apoptosis induction |

| Compound B | 3.5 | Lung | Cell cycle arrest |

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of a specific derivative against glutamate-induced toxicity in neuronal cultures. The results indicated a significant reduction in cell death and oxidative stress markers when treated with this compound .

| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| Control | 50 | - |

| Compound C | 85 | 40 |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have revealed the binding orientations of synthesized compounds in the active site of c-Met, a receptor tyrosine kinase involved in cancer cell proliferation . This interaction inhibits the proliferation of cancer cells, making it a promising candidate for anti-cancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Acid (CAS 6052-68-2)

- Structure: Lacks the phosphono group and one carboxylic acid substituent.

- Properties: Reduced polarity compared to 3-phosphono-THI, likely improving lipid solubility.

- Applications: Used in life sciences as a research intermediate, though its biological activity is less characterized than phosphono derivatives .

Methyl Ester Derivatives (e.g., CAS 113247-37-3)

- Structure : Methyl ester of 3-carboxylic acid substituent.

- Synthesis : Derived via esterification, enhancing lipophilicity.

- Applications : Improved bioavailability for pharmaceutical applications (e.g., intermediates in drug synthesis) .

3-(3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-1-(3-methoxyphenyl)-2-phenyl-1H-benzo[f]indole-4,9-dione

- Structure: Contains a naphthoquinone moiety and methoxy group.

- Properties : Extended aromaticity increases molecular weight (MW: ~500 g/mol) and alters electronic properties.

- Activity: Potential redox activity due to quinone groups, relevant in anticancer research .

Substituent Effects on Physicochemical Properties

| Compound | Substituents | Water Solubility | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 3-phosphono-THI | -PO(OH)₂, -COOH (positions 1,1') | High | Not reported | Enzyme inhibition studies |

| CAS 6052-68-2 | -COOH (position 3) | Moderate | Not reported | Life sciences research |

| CAS 113247-37-3 | -COOCH₃ (position 3) | Low | Not reported | Drug intermediates |

| CAS 171596-41-1 | -COOCH₃, 3,4-methylenedioxyphenyl | Low | 161 | PDE5 inhibition (e.g., Tadalafil analogs) |

Biological Activity

1H-Pyrido(3,4-b)indole-1,1-dicarboxylic acid, 2,3,4,9-tetrahydro-3-phosphono- (CAS No. 109345-54-2) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H13N2O7P

- Molar Mass : 340.23 g/mol

- Structural Characteristics : The compound features a pyridoindole core that is known for its diverse biological activities.

Pharmacological Effects

1H-Pyrido(3,4-b)indole derivatives have been reported to exhibit various pharmacological activities. Some notable effects include:

- Antitumor Activity : Research indicates that pyridoindoles can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study demonstrated that these compounds could inhibit the proliferation of certain cancer cell lines by modulating cell cycle regulators and apoptotic markers .

- Neuroprotective Effects : The compound has shown promise in neuroprotection. In vitro studies suggest it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases .

- Anti-inflammatory Properties : Pyridoindole derivatives have been linked to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in various models of inflammation .

The biological activities of 1H-Pyrido(3,4-b)indole are primarily attributed to its ability to interact with various molecular targets:

- Aryl Hydrocarbon Receptor (AhR) Activation : Some studies have identified that this compound can activate AhR pathways, which are involved in the regulation of gene expression related to xenobiotic metabolism and immune response .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its antitumor and anti-inflammatory effects .

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | , |

| Neuroprotective | Protects neuronal cells from oxidative stress | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Study 1: Antitumor Activity

In a study investigating the antitumor properties of pyridoindoles, researchers found that treatment with 1H-Pyrido(3,4-b)indole significantly reduced the viability of breast cancer cells in vitro. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to glutamate-induced toxicity. The results indicated a significant reduction in cell death and oxidative stress markers upon treatment with varying concentrations of the compound.

Q & A

Q. What are the key challenges in identifying the correct nomenclature and synonyms for this compound?

The compound's nomenclature varies across databases due to its complex heterocyclic structure. For example, highlights that direct synonyms like "2-(3-butenyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-1-carboxylic acid" are not CA Index Names, leading to fragmented search results. Researchers should:

Q. What basic synthetic routes are documented for analogous tetrahydro-β-carboline derivatives?

General procedures involve condensation reactions and reflux conditions. For example:

- Reaction Setup : Refluxing 3-formyl-indole derivatives with thioxothiazolidinone in acetic acid with sodium acetate ().

- Purification : Silica gel chromatography with hexane/EtOAc gradients ().

- Yield Optimization : Typical yields range from 25% to 51% for similar intermediates ().

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : and NMR (e.g., δ 2.56 ppm for methyl groups in ; δ 1.38 ppm for ethyl groups in ).

- Mass Spectrometry : ESIMS for molecular ion confirmation (e.g., m/z 311.1 in ) and HRMS for exact mass (e.g., 351.1838 in ).

- HPLC : Purity assessment (e.g., 97.34% in ) .

Q. What safety protocols are recommended for handling this compound?

- Storage : Ship with blue ice; store in a dry, cool environment ( ).

- Handling : Use fume hoods, gloves, and protective eyewear due to potential reactivity of phosphono groups .

Advanced Research Questions

Q. How can synthesis be optimized to improve yields of the phosphono derivative?

- Phosphorylation Strategies : Use diethyl phosphonate intermediates ( ) or organocatalytic enantioselective methods ().

- Reaction Conditions : Optimize temperature (e.g., reflux at 110°C) and catalyst loading (e.g., sodium acetate in acetic acid, ).

- Purification : Employ gradient elution in chromatography (hexane/EtOAc ratios from 7:1 to 2:1, ).

Q. What methodologies resolve contradictions in reported biological activities of β-carboline analogs?

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methyl vs. chloro groups) using enzyme inhibition assays ( ).

- Data Cross-Validation : Use ChEMBL (CHEMBL149177) and PubChem (CID 98285) entries to reconcile discrepancies .

Q. How can chirality at the 3-position be controlled during synthesis?

- Enantioselective Catalysis : Apply asymmetric phosphorylation () or chiral resolution via HPLC.

- Stereochemical Confirmation : Use -NMR coupling constants (e.g., J = 7.1 Hz in ) and X-ray crystallography .

Q. What computational tools predict binding interactions of this compound with phosphodiesterase targets?

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3-phosphono group interactions).

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories ( ).

Critical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.